molecular formula C8H8N2O3 B1267331 N-methyl-3-nitrobenzamide CAS No. 3400-26-8

N-methyl-3-nitrobenzamide

Cat. No.: B1267331
CAS No.: 3400-26-8
M. Wt: 180.16 g/mol
InChI Key: KKNRKRLMGLMZDK-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Synthetic Organic Chemistry and Medicinal Chemistry Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a fundamental structure in organic chemistry. ontosight.ai Amides, in general, are crucial functional groups found in a vast array of biologically active compounds and are integral to the synthesis of many pharmaceuticals. mdpi.comresearchgate.net The stability of the aromatic amide bond, coupled with the relative ease of synthesizing these compounds from available starting materials, makes them attractive building blocks. mdpi.com

In medicinal chemistry, the benzamide framework is considered a "privileged scaffold." This means it is a molecular structure that can bind to multiple biological targets, leading to a wide range of pharmacological activities. mdpi.comwalshmedicalmedia.com Benzamide derivatives have been investigated for numerous therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.comwalshmedicalmedia.comresearchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents onto the benzene ring and the amide nitrogen, enabling chemists to fine-tune the molecule's properties and conduct detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability is a key reason why so many organic scaffolds in drug discovery are based on benzamide systems. walshmedicalmedia.com

Overview of Nitro-Substituted Benzamides as Precursors and Bioactive Entities

The introduction of a nitro group (NO₂) onto the benzamide scaffold significantly alters the molecule's electronic properties and chemical reactivity. The nitro group is strongly electron-withdrawing, which influences how the molecule interacts with other substances and biological targets.

As chemical precursors, nitro-substituted benzamides are highly valuable. The nitro group can be readily reduced to an amino group (-NH₂), providing a gateway to a wide range of other functional groups. acs.org This transformation is a common strategy in multi-step organic synthesis to create more complex molecules, including various pharmaceuticals and agrochemicals. For instance, the amino group can then participate in forming new bonds and building more elaborate molecular architectures. acs.org

Beyond their role as synthetic intermediates, nitro-substituted benzamides have been investigated for their own biological activities. The presence of the nitro group can enhance a compound's ability to engage with biological systems. Research has shown that various nitrobenzamide derivatives possess antimicrobial, anti-inflammatory, and even herbicidal properties. nih.govscispace.com For example, certain nitro-substituted benzamide derivatives have demonstrated significant, dose-dependent inhibition of nitric oxide production in laboratory studies, suggesting potential anti-inflammatory applications. nih.gov

Rationale for In-Depth Academic Investigation of N-Methyl-3-Nitrobenzamide

The specific compound, this compound, is a subject of academic interest due to the unique combination of its structural features. The "meta" position (position 3) of the nitro group on the benzene ring, relative to the amide group, influences the electronic and steric environment of the molecule in a distinct way compared to other isomers.

The N-methyl group provides a specific substitution on the amide nitrogen, which can affect properties like solubility and the ability to form hydrogen bonds. In medicinal chemistry research, even small changes like this can significantly alter how a molecule binds to a biological target. mdpi.com

From a synthetic standpoint, this compound serves as a well-defined starting material or intermediate. Its synthesis can be achieved from precursors like 3-nitrobenzoic acid. Researchers utilize it to build more complex target molecules, leveraging the reactivity of the nitro group for further chemical transformations. acs.org The study of its crystal structure reveals specific molecular conformations and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties and how it might interact with other molecules. nih.gov

Below is a table of the key physicochemical properties of this compound.

PropertyValue
CAS Number 3400-26-8
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Physical Form Solid
IUPAC Name This compound
Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.gov

The investigation of this compound provides fundamental insights into how the interplay of its functional groups dictates its chemical behavior and potential applications, making it a valuable compound for ongoing scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRKRLMGLMZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278376
Record name N-methyl-3-nitrobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID30278376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-26-8
Record name 3400-26-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-3-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies for N Methyl 3 Nitrobenzamide

Direct Synthesis Routes to N-Methyl-3-Nitrobenzamide

Direct synthesis methods are the most straightforward approaches to obtaining this compound, typically involving the formation of the amide bond from a corresponding carboxylic acid derivative or the introduction of the nitro group onto the pre-formed benzamide (B126) skeleton.

Amidation Reactions of 3-Nitrobenzoic Acid Derivatives with Methylamine (B109427)

A primary and widely used method for synthesizing this compound is the acylation of methylamine with an activated derivative of 3-nitrobenzoic acid. The most common activated derivative is 3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. This method is efficient and generally provides high yields of the desired product.

Table 1: Amidation of 3-Nitrobenzoyl Chloride with Methylamine

Reactant 1Reactant 2Common Reagents/SolventsProduct
3-Nitrobenzoyl chlorideMethylamineTriethylamine, DichloromethaneThis compound

A related approach involves the direct coupling of 3-nitrobenzoic acid with methylamine using a peptide coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives can facilitate the amide bond formation. lookchemmall.comgoogle.com

Nitration of N-Methylbenzamide: Regioselectivity and Optimization Studies

An alternative direct synthesis involves the electrophilic nitration of N-methylbenzamide. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). numberanalytics.com

The regioselectivity of this reaction is governed by the electronic properties of the N-methylamido group (-CONHCH₃) already present on the benzene (B151609) ring. The amide group is an electron-withdrawing and meta-directing substituent. numberanalytics.com This is because the carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic attack, particularly at the ortho and para positions. Consequently, the incoming nitronium ion is directed to the meta position, leading to the formation of this compound as the major product.

Optimization studies focus on controlling reaction conditions, such as temperature and reactant concentration, to maximize the yield of the desired 3-nitro isomer and minimize the formation of ortho- and para-nitro byproducts. numberanalytics.com

Table 2: Regioselectivity in the Nitration of N-Methylbenzamide

Starting MaterialNitrating AgentPosition of Nitro GroupProduct Status
N-MethylbenzamideHNO₃ / H₂SO₄meta (Position 3)Major Product
N-MethylbenzamideHNO₃ / H₂SO₄ortho (Position 2)Minor Product
N-MethylbenzamideHNO₃ / H₂SO₄para (Position 4)Minor Product

Indirect Synthesis through Precursor Manipulation

Indirect routes offer alternative strategies for synthesizing this compound, often by building the molecule from different precursors or by modifying existing functional groups on a related scaffold.

Ring-Opening Reactions of Heterocyclic Systems Yielding Substituted Benzamides

The synthesis of substituted benzamides can sometimes be achieved through the ring-opening of heterocyclic precursors. For instance, certain five-membered heterocyclic rings, such as 1,3,4-oxadiazolones, can undergo nucleophilic attack by amines, leading to the cleavage of the ring and formation of an amide. acs.org A reaction between a suitably substituted 2-phenyl-1,3,4-oxadiazolin-5-one and methylamine could theoretically yield an N-methylbenzamide derivative. acs.orgarabjchem.org While not a standard method for this specific compound, this strategy highlights the versatility of using heterocyclic systems as synthons for substituted aromatic amides. Similarly, ring-opening reactions of aziridines have been utilized to synthesize various β-functionalized alkylamines and related structures. mdpi.comosaka-u.ac.jp

Functional Group Interconversions on Nitroaromatic and Amide Moieties

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comslideshare.net This approach can be applied to synthesize this compound from precursors that already contain the core benzamide structure.

One plausible FGI route starts with 3-amino-N-methylbenzamide. The amino group (-NH₂) can be converted to a nitro group (-NO₂) via a two-step diazotization-nitration sequence.

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt.

Nitration: The resulting diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction), which replaces the diazonium group with a nitro group.

Conversely, the reduction of a nitro group to an amine is a common transformation, often achieved with reagents like zinc dust or through catalytic hydrogenation. mdpi.comoup.com This highlights the synthetic flexibility that FGI provides.

Synthesis of this compound Derivatives

This compound is a useful starting material for creating a variety of derivatives, primarily by exploiting the reactivity of the nitro group. The most common transformation is the reduction of the nitro group to a primary amine, yielding 3-amino-N-methylbenzamide.

This reduction can be accomplished using various methods, including:

Catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

Metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Other reducing agents like zinc with ammonium (B1175870) chloride. mdpi.com

The resulting 3-amino-N-methylbenzamide is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form new amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: As mentioned previously, to be converted into other functional groups (e.g., -OH, -CN, -halogens).

For example, a derivative like 3-bromo-N-methyl-5-nitrobenzamide can be synthesized from methyl 3-bromo-5-nitrobenzoate and methylamine. chemicalbook.com This demonstrates how variations in the starting materials allow for the creation of a diverse library of substituted N-methylbenzamides.

Table 3: Example of Derivatization via Reduction of the Nitro Group

Starting MaterialReactionIntermediateSubsequent ReactionExample Derivative
This compoundReduction (e.g., H₂/Pd-C)3-amino-N-methylbenzamideAcylation (e.g., with Acetyl Chloride)3-acetamido-N-methylbenzamide

Exploration of Substituent Effects on Reaction Efficiency and Product Yield

Electronic Effects: The electronic properties of substituents, whether electron-donating or electron-withdrawing, are critical. The nitro group (-NO₂) at the meta position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but can influence the reactivity of other functional groups. vulcanchem.comvulcanchem.com For instance, the position of the nitro group alters the ring's electron deficiency; ortho-nitro groups tend to increase this deficiency more than para-nitro analogues.

Research on the fragmentation of nitrobenzyl carbamates, which serves as a model for related reactions, demonstrates that electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction. researchgate.net The rate of fragmentation of the intermediate hydroxylamines was shown to increase with substituent electron-donation, a relationship quantified by the Hammett equation: log(Mt1/2) = 0.57σ + 1.30. researchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction. researchgate.net Conversely, the presence of additional electron-withdrawing groups, such as a chloro group, can further modify the electronic landscape and reactivity. evitachem.com

Steric Effects: Steric hindrance plays a crucial role in directing the course of a reaction and affecting the yield. For example, a methyl group at the C2 (ortho) position introduces steric bulk that can influence how the molecule interacts with reagents and biological targets. vulcanchem.com This steric hindrance can sometimes be leveraged for regioselective functionalization. vulcanchem.com

The yield of benzamide synthesis is highly dependent on these substituent effects and the chosen reaction conditions. Standard amidation of a corresponding 3-nitrobenzoyl chloride often proceeds with high efficiency. However, yields can vary significantly when synthesizing more complex derivatives. For instance, in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, yields ranged from as low as 37.70% to as high as 93.25% depending on the specific amine used in the final amidation step. nih.gov Similarly, palladium-catalyzed cyclization reactions show a strong dependence on the catalyst system, where a switch in the palladium complex can increase the yield from 60% to 90%. researchgate.net

Table 1: Impact of Substituents and Catalysts on Reaction Yield

Compound/ReactionSubstituent/ConditionYieldReference
3-Nitrobenzoic acidNitration of Benzoic Acid65-70%
2-Chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamideAmidation with 3-chloroaniline93.25% nih.gov
2-Chloro-N-(4-methylphenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamideAmidation with 4-methylaniline37.70% nih.gov
C4-Substituted Tetrahydroisoquinoline AnaloguePd(dppf)Cl2 catalyst60% researchgate.net
C4-Substituted Tetrahydroisoquinoline AnaloguePd2(dba)3 catalyst90% researchgate.net
N-methyl-4-(methylamino)-3-nitrobenzamideMulti-step synthesis97.5% google.com

Stereoselective and Regioselective Synthesis Approaches for Analogues

The development of synthetic strategies that afford specific isomers is paramount in modern organic chemistry. For analogues of this compound, controlling the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is key to producing compounds with desired properties.

Regioselective Synthesis: Regioselectivity involves controlling where a chemical reaction takes place on a molecule with multiple potential reaction sites. In the synthesis of substituted benzamides, this is often crucial. For example, the nitration of 3-methylbenzoic acid preferentially yields 3-methyl-4-nitrobenzoic acid because the methyl group directs the incoming nitro group to the para position. vulcanchem.com A powerful strategy for achieving regioselectivity is to design syntheses where the substitution pattern of the starting material directly dictates the regiochemistry of the final product, thereby avoiding ambiguity. oregonstate.edu

Catalysis is a cornerstone of regioselective synthesis. In the creation of 1,5-disubstituted 1,2,3-triazole derivatives of nucleobases, an iron(III) chloride (FeCl₃) catalyst was found to be highly efficient for the 1,3-dipolar cycloaddition, leading exclusively to the 1,5-disubstituted regioisomer with an 88% yield. nih.gov Another advanced method is substrate-controlled regioselective carbopalladation, which has been used to synthesize C4-substituted tetrahydroisoquinoline analogues. researchgate.net

Stereoselective Synthesis: Stereoselective synthesis focuses on forming a specific stereoisomer. This is particularly important when creating chiral molecules. Organocatalysis has emerged as a significant tool for stereoselective reactions. For instance, the natural amino acid L-proline can be used to catalyze stereoselective intramolecular aldol (B89426) reactions to form important bicyclic structures with high enantiomeric excess (ee). uniroma1.it

For analogues related to this compound, specific reactions can be employed to favor one stereoisomer. A notable example is a stereoselective "on-water" Wittig reaction used to synthesize a benzimidazole (B57391) analogue of caffeic acid phenethyl amide (CAPA), which resulted in the formation of a single (E)-isomer in good yield. mdpi.com This highlights a method that is both stereoselective and aligns with green chemistry principles. More complex strategies can achieve highly enantiomerically pure products (ee >93%) through multi-step sequences involving reactions like the Mumm reaction followed by reductive cyclization. acs.org

Table 2: Examples of Selective Synthesis Methodologies

Reaction TypeMethodology/CatalystOutcomeReference
RegioselectiveFeCl3-catalyzed 1,3-dipolar cycloadditionSingle 1,5-disubstituted regioisomer (88% yield) nih.gov
RegioselectiveSubstrate-controlled carbopalladationControlled formation of C4-substituted products researchgate.net
Stereoselective"On-water" Wittig reactionSingle (E)-isomer product mdpi.com
StereoselectiveL-proline catalyzed intramolecular aldol reactionHigh enantiomeric excess (ee) uniroma1.it
StereoselectiveMumm reaction and reductive cyclizationEnantiomerically pure (>93% ee) quinazoline-4-ones acs.org

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives, to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Water-Mediated Reactions: A significant green strategy is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of benzamides has been achieved by reacting benzoic acids and amines with thionyl chloride at room temperature. niif.hu This method not only avoids organic solvents but also provides better yields in shorter reaction times compared to conventional heating in solvents like toluene (B28343) or DMF. niif.hu Similarly, performing reactions in water is a highly attractive green alternative. mdpi.com

Alternative Reagents and Catalysts: Replacing hazardous reagents with more benign alternatives is a core tenet of green chemistry. A patented method for preparing 2-methyl-3-nitrobenzoic acid, a precursor for related benzamides, utilizes oxygen from the air for the oxidation of 3-nitro-o-xylene. google.com This clean production method avoids nitric acid, operates at normal pressure, and results in low pollution with a high yield of up to 80%. google.com Furthermore, developing efficient nitration processes, such as using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), presents a greener alternative to harsher traditional nitrating agents like sulfuric acid. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

ApproachTraditional MethodGreen AlternativeAdvantage of Green MethodReference
Solvent UseReaction in TolueneSolvent-free conditionHigher yield (89% vs 58%), shorter time (2h vs 20h) niif.hu
Oxidizing AgentNitric AcidOxygen from airLow risk, low pollution, low cost google.com
Nitrating AgentConcentrated H2SO4/HNO3HNO3/Ac2OMilder conditions, easier control of exotherm researchgate.net
Reaction MediumOrganic Solvents (e.g., DMF, THF)WaterEnvironmentally benign, can enable unique selectivity mdpi.com
Energy SourceConventional heatingMicrowave irradiationEnhanced efficiency, reduced reaction times vulcanchem.com

Sophisticated Spectroscopic and Structural Elucidation of N Methyl 3 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra offer definitive proof of the N-methyl-3-nitrobenzamide structure by identifying the distinct chemical environments of each proton and carbon atom. While specific spectra for this compound are not publicly available, expected chemical shifts can be inferred from data on analogous compounds like 3-nitrobenzamide (B147352) and other N-methylated benzamides. chemicalbook.comrsc.org

The ¹H NMR spectrum is expected to show signals for the N-methyl protons and the four aromatic protons. The electron-withdrawing nitro group and amide functionality significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. chegg.com The N-methyl group, attached to the amide nitrogen, would typically appear as a doublet in the upfield region, coupling with the amide proton.

The ¹³C NMR spectrum complements the proton data by showing signals for all eight carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the nitro group (C-3) and the carbons ortho and para to it showing distinct shifts. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of similar structures and established chemical shift principles.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
N-CH₃~2.9 - 3.1~27d
N-H~8.0 - 8.5-br s
C2-H~8.6~123s (or t)
C4-H~8.4~127d
C5-H~7.7~130t
C6-H~8.2~135d
C=O-~165-
C-1-~136-
C-3-~148-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (H4 with H5, and H5 with H6), confirming their positions on the benzene (B151609) ring. A correlation between the N-H proton and the N-CH₃ protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include the N-methyl protons to the carbonyl carbon (C=O) and the C1 aromatic carbon. The aromatic protons would show correlations to neighboring carbons; for example, H2 would correlate to C4 and C6, confirming the substitution pattern. ipb.pt

Expected 2D NMR Correlations for Definitive Assignment

Technique Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹H (2-3 bonds)H4 ↔ H5; H5 ↔ H6; N-H ↔ N-CH₃
HSQC ¹H ↔ ¹³C (1 bond)C2-H ↔ C2; C4-H ↔ C4; C5-H ↔ C5; C6-H ↔ C6; N-CH₃ ↔ N-CH₃
HMBC ¹H ↔ ¹³C (2-3 bonds)N-CH₃ ↔ C=O; H2 ↔ C4, C6; H4 ↔ C2, C5, C6; H6 ↔ C2, C4, C=O

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com

Characteristic Vibrational Frequencies of Amide and Nitro Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations from the amide and nitro groups.

Amide Group Vibrations : The secondary amide group (-CONH-) gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) appears as a strong absorption in the IR spectrum, typically between 1630 and 1680 cm⁻¹. The N-H in-plane bending vibration (Amide II band), coupled with C-N stretching, is found around 1550 cm⁻¹. The N-H stretching vibration appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov

Nitro Group Vibrations : The nitro group (NO₂) is characterized by two strong stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically occurs between 1500-1560 cm⁻¹, and the symmetric stretch (νs) appears between 1345-1385 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from analogous nitrobenzamide compounds.

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H StretchAmide3300 - 3500Weak
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Strong
C=O Stretch (Amide I)Amide1630 - 1680Medium
C=C StretchPhenyl Ring~1600Strong
Asymmetric NO₂ StretchNitro1500 - 1560Medium
N-H Bend (Amide II)Amide~1550Weak
Symmetric NO₂ StretchNitro1345 - 1385Strong

Experimental Vibrational Spectra Compared with Theoretical Calculations

Modern analysis often involves comparing experimentally obtained FT-IR and FT-Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). muthayammal.inscirp.org Computational models, such as those using the B3LYP functional with a 6-311++G basis set, can predict vibrational frequencies with a high degree of accuracy. scirp.orgnih.gov This comparison helps to assign complex vibrational modes that arise from the coupling of multiple vibrations within the molecule and confirms the experimental findings. nih.gov For instance, computed spectra for related molecules like 4-methyl-3-nitrobenzoic acid show good agreement with experimental data, validating the assignment of C-C stretching, C-H in-plane bending, and the vibrations of the substituent groups. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (Molecular Weight: 180.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 180. sigmaaldrich.comepa.gov

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro amides include:

Loss of the Nitro Group : Cleavage of the C-N bond can lead to the loss of a neutral NO₂ molecule (46 Da), resulting in a fragment ion at m/z 134. researchgate.net

Amide Bond Cleavage : Fragmentation can occur at the amide bond. Alpha-cleavage next to the carbonyl group can result in the formation of the 3-nitrobenzoyl cation at m/z 150. libretexts.org

Loss of the N-methyl group : Cleavage of the N-methyl bond can also occur.

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule and are consistent with the known behavior of amides and aromatic nitro compounds in mass spectrometry. uni-saarland.de

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure Neutral Loss
180[C₈H₈N₂O₃]⁺˙ (Molecular Ion)-
150[C₇H₄NO₃]⁺ (3-Nitrobenzoyl cation)•CH₂NH
134[C₈H₈NO]⁺˙NO₂
121[C₇H₅O]⁺ (Benzoyl cation)NO₂, NH
104[C₇H₄O]⁺˙NO₂, C=O
76[C₆H₄]⁺˙NO₂, CONHCH₃

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode, the compound, with a molecular weight of approximately 180.16 g/mol , is expected to be readily protonated. epa.gov The primary ion observed in the mass spectrum would be the protonated molecule, [M+H]⁺.

Due to the common presence of alkali metal salts in solvents and on laboratory glassware, it is also highly probable to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). rsc.org These adduct ions are characteristic in ESI-MS and help to confirm the molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements for these ions, allowing for the confident determination of the elemental composition. rsc.org

Table 1: Predicted ESI-MS Adducts for this compound (C₈H₈N₂O₃)

Ion Species Formula Calculated m/z Description
[M+H]⁺ [C₈H₉N₂O₃]⁺ 181.06 Protonated Molecule
[M+Na]⁺ [C₈H₈N₂O₃Na]⁺ 203.04 Sodium Adduct

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides detailed structural information through analysis of fragmentation patterns. When a molecule of this compound is subjected to a standard 70 eV electron beam, it forms a molecular ion (M⁺•), which then undergoes a series of characteristic fragmentations. uni-saarland.de

In accordance with the nitrogen rule, the molecular ion of this compound, which contains two nitrogen atoms, will have an even mass-to-charge ratio (m/z) of approximately 180. uni-saarland.de The fragmentation of this molecular ion is influenced by the functional groups present: the aromatic ring, the nitro group, and the N-methylamide side chain.

Key fragmentation pathways include:

Loss of a methyl radical (-•CH₃): This results in a stable, even-electron cation at m/z 165.

Loss of a nitro group (-•NO₂): Cleavage of the C-N bond results in a fragment at m/z 134. nih.gov

Formation of the benzoyl cation: Alpha-cleavage of the C-N bond in the amide group can lead to the formation of the 3-nitrobenzoyl cation at m/z 150.

Nitro group specific fragmentation: The molecular ion may also lose neutral fragments such as NO (m/z 150) and O (m/z 164), which are characteristic of nitroaromatic compounds. nih.gov

Table 2: Principal Fragmentation Ions in the EI-MS of this compound

m/z Ion Structure/Lost Neutral Description
180 [C₈H₈N₂O₃]⁺• Molecular Ion (M⁺•)
165 [M - •CH₃]⁺ Loss of a methyl radical
150 [M - NO]⁺• or [C₇H₄NO₂]⁺ Loss of nitric oxide or formation of 3-nitrobenzoyl cation

X-Ray Diffraction (XRD) for Single-Crystal Structure Determination

Based on these comparisons, the compound is anticipated to crystallize in a common space group for organic molecules, such as a monoclinic or orthorhombic system. nih.govresearchgate.net The nitro group is often observed to be slightly twisted out of the plane of the benzene ring, with a measurable dihedral angle. nih.gov The amide group itself typically adopts a planar conformation.

Table 3: Crystallographic Data for the Analogue N-Isopropyl-3-methyl-2-nitrobenzamide nih.gov

Parameter Value
Chemical Formula C₁₁H₁₄N₂O₃
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 9.4230 (19)
b (Å) 13.250 (3)
c (Å) 20.041 (4)
Volume (ų) 2502.2 (9)

Note: This data is for a structural analogue and serves as a predictive model.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. The supramolecular architecture arises from a balance between hydrogen bonding, π-π stacking, and other van der Waals interactions. bohrium.comresearchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly

The most significant intermolecular interaction driving the supramolecular assembly of this compound is the hydrogen bond formed between the amide groups. The N-H group of the amide is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. mdpi.com

Advanced Computational and Theoretical Investigations of N Methyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT calculations are a cornerstone of computational chemistry, enabling the accurate prediction of molecular geometries and conformational preferences. bohrium.combohrium.com These calculations are crucial for understanding the three-dimensional structure of N-methyl-3-nitrobenzamide and how its constituent atoms are arranged in space.

Determination of Ground State Geometries and Conformational Analysis

Computational modeling, particularly through DFT, has been instrumental in elucidating the preferred molecular geometry and conformational landscape of benzamide (B126) derivatives. researchgate.net For this compound, these calculations help identify the most stable arrangement of its atoms, known as the ground state geometry. Conformational analysis involves exploring the different spatial orientations of the molecule's flexible parts, such as the rotation around the C-N amide bond and the orientation of the nitro group relative to the benzene (B151609) ring.

Studies on related nitrobenzamide compounds have shown that the nitro group often adopts a nearly coplanar arrangement with the benzene ring. This orientation minimizes steric hindrance and maximizes conjugative stabilization with the aromatic π-system. Energy minimization calculations can identify multiple stable conformations (conformational minima) that correspond to different rotational orientations of the methylamide group relative to the benzene ring. The energy barriers between these conformations can also be calculated, providing insights into the molecule's dynamic behavior. For instance, in a related compound, 4-methyl-3-nitrobenzoic acid, two conformers, cis and trans, were identified based on the orientation of the acid group. The cis conformer was found to be more stable. scirp.org

ParameterBondTypical Calculated Value (Å or °)
Bond LengthC-C (aromatic)~1.39 Å
C-N (amide)~1.35 Å
C=O~1.23 Å
N-C (methyl)~1.46 Å
C-N (nitro)~1.48 Å
N=O~1.22 Å
Bond AngleC-C-C (aromatic)~120°
C-N-H~120°
O=C-N~122°
Dihedral AngleO=C-N-CDefines planarity of the amide group
C-C-N-O (nitro group twist)Defines the orientation of the nitro group

Basis Set and Functional Selection for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing nitro groups and aromatic rings, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. scirp.orgresearchgate.netchempap.org These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory, often leading to more accurate results for various molecular properties.

The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this type of organic molecule. bohrium.comscirp.org The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding. bohrium.com The selection of an appropriate basis set is essential for correctly modeling the electron-withdrawing effects of the nitro group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excitable and more reactive. researchgate.netresearchgate.net

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and the amide group, while the LUMO is often concentrated on the nitro group's π* system. researchgate.net This distribution suggests that the aromatic ring and amide nitrogen are the primary sites for electrophilic attack, while the nitro group is prone to nucleophilic attack. researchgate.net

While specific HOMO and LUMO energy values for this compound were not found in the search results, the following table provides illustrative data based on similar compounds. bohrium.comresearchgate.net

Molecular OrbitalTypical Energy (eV)
HOMO-5.0 to -7.0 eV
LUMO-1.5 to -3.0 eV
HOMO-LUMO Gap (ΔE)3.0 to 4.5 eV

Implications for Reactivity and Electron Transfer Processes

The energies and distributions of the HOMO and LUMO have significant implications for the chemical reactivity of this compound. The localization of the LUMO on the nitro group indicates that this part of the molecule is particularly susceptible to accepting electrons, making it a likely site for reduction reactions or attack by nucleophiles. researchgate.net Conversely, the HOMO's distribution on the benzene ring and amide group suggests these are the regions that would most readily donate electrons in an oxidation reaction or to an electrophile.

The HOMO-LUMO energy gap provides insight into the molecule's electronic transitions. A smaller energy gap can facilitate intramolecular charge transfer (ICT) from the electron-donating part of the molecule (HOMO region) to the electron-accepting part (LUMO region) upon excitation, for example, by absorption of light. researchgate.net This property is relevant in the context of designing molecules with specific optical or electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Typically, red or yellow colors signify regions of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. These areas are often located near electronegative atoms like oxygen. nih.gov Conversely, blue or green colors indicate regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These regions are usually found around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov

For a molecule like this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and nitro groups, indicating these as sites for electrophilic interaction. nih.gov Positive potential (blue/green) would be expected around the N-H proton of the amide group and the hydrogen atoms of the methyl group and the aromatic ring, highlighting them as potential sites for nucleophilic interaction. nih.gov The MEP analysis, therefore, complements the FMO analysis in identifying the reactive sites of the molecule.

Visualization of Electrostatic Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound would be generated using computational methods like Density Functional Theory (DFT). This visualization would illustrate the electron density distribution across the molecule. Typically, such a map would show regions of negative potential (electron-rich) in red, likely concentrated around the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity. Regions of positive potential (electron-poor) would be shown in blue, expected around the amide proton and the hydrogen atoms of the methyl group. The aromatic ring would exhibit a complex distribution influenced by the electron-withdrawing nitro group.

Prediction of Nucleophilic and Electrophilic Attack Sites

Based on the MEP map and Frontier Molecular Orbital (HOMO-LUMO) analysis, the likely sites for chemical reactions could be predicted.

Nucleophilic Attack: The areas with the most positive electrostatic potential, such as the carbonyl carbon and the nitrogen atom of the nitro group, would be identified as the most probable sites for a nucleophilic attack.

Electrophilic Attack: The regions with the most negative electrostatic potential, primarily the oxygen atoms of the nitro and carbonyl groups, would be the predicted sites for an electrophilic attack.

Fukui function analysis would further refine these predictions by quantifying the reactivity of each atomic site.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

This analysis would require a solved crystal structure for this compound, which is not currently available. If it were, the analysis would proceed as follows:

Quantification of Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis would be employed to visualize and quantify the various intermolecular interactions responsible for the crystal packing. By mapping properties like dnorm (normalized contact distance) onto the surface, close contacts representing hydrogen bonds, van der Waals forces, and other interactions would be identified and their relative importance assessed.

Contributions of Specific Contacts to Crystal Packing

The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the intermolecular contacts. These plots would break down the total surface area into contributions from specific atom-pair contacts. For a molecule like this compound, it would be expected to show significant contributions from:

O···H/H···O contacts: Representing hydrogen bonds involving the amide and nitro groups.

H···H contacts: Representing van der Waals interactions.

C···H/H···C contacts: Involving the aromatic ring and methyl group.

N···O contacts: Between the nitro groups of adjacent molecules.

A hypothetical data table for these contributions is presented below, based on typical values for similar organic molecules.

Interaction TypeContribution (%)
H···H35.0
O···H/H···O30.5
C···H/H···C15.2
C···C5.8
N···O/O···N4.5
Other9.0
Note: This table is illustrative and not based on experimental data for this compound.

Vibrational Frequency Calculations and Normal Coordinate Analysis

Theoretical Prediction of IR and Raman Spectra

Theoretical vibrational spectra (Infrared and Raman) would be calculated using DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The calculated frequencies would then be scaled to correct for anharmonicity and systematic errors in the theoretical model. A normal coordinate analysis would be performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

A table of predicted and assigned vibrational frequencies would be generated, as illustrated hypothetically below.

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100Aromatic C-H stretching
ν(C-H) methyl2950Methyl C-H stretching
ν(C=O)1680Carbonyl stretching
νas(NO₂)1530Asymmetric NO₂ stretching
νs(NO₂)1350Symmetric NO₂ stretching
δ(N-H)1550N-H bending
γ(C-H)850C-H out-of-plane bending
Note: This table is illustrative and not based on experimental data for this compound.

Mechanistic Studies of N Methyl 3 Nitrobenzamide Reactions

Hydrolysis Reaction Mechanisms of N-Methyl-N-Nitrobenzamides

The hydrolysis of N-methyl-N-nitrobenzamides, a class of compounds including N-methyl-3-nitrobenzamide, has been studied to determine the underlying reaction mechanisms in aqueous acidic solutions. rsc.org These reactions can proceed through different pathways depending on the acidity of the medium. rsc.org For the broader class of N-nitrobenzamides, mechanisms involving acid catalysis, neutral water catalysis, and even hydroxide catalysis in dilute acid have been identified. rsc.org

In strongly acidic environments, such as concentrated aqueous sulfuric acid, N-nitrobenzamides undergo hydrolysis via an A1 mechanism. rsc.org This process is characterized by a rapid, reversible protonation of the substrate followed by a slow, unimolecular decomposition of the protonated intermediate. It is presumed that the initial protonation occurs on the oxygen atom of the amide group. rsc.org The A1 mechanism is typical for reactions in strong acids where water is a poor nucleophile and is not involved in the rate-determining step. rsc.org

The specific cleavage pathway in A1 processes for related compounds, such as N-nitrobenzenesulfonamides, can be influenced by the electronic nature of substituents on the benzene (B151609) ring. rsc.org For instance, electron-donating groups favor one mode of cleavage, while electron-withdrawing groups favor another, which is reflected in different ρ+ values derived from kinetic analysis. rsc.org

Table 1: Mechanistic Parameters for Hydrolysis of N-Nitro Amides

Compound Class Hydrolysis Mechanism in Strong Acid Key Characteristics
N-Nitrobenzamides A1 Reaction proceeds after presumed O-protonation. rsc.org
N,N-Dinitromethylamine A1 Involves initial nitro-group protonation, leading to the loss of NO₂⁺. rsc.org

This table summarizes hydrolysis mechanisms for various N-nitro amides in acidic conditions as determined by the excess acidity method. rsc.org

In moderately acidic solutions, N-nitrobenzamides can exhibit a neutral water-catalyzed hydrolysis mechanism. rsc.org In this pathway, a water molecule acts as the nucleophile in the rate-determining step. This mechanism becomes prominent when the conditions are not strongly acidic enough for the A1 mechanism to dominate but where acid is still present. For some related compounds, such as N-methyl-N-nitroacetamide, this is the only hydrolysis process observed. rsc.org

A notable characteristic of the parent N-nitrobenzamides is their tendency to undergo hydroxide-catalyzed hydrolysis, even in dilute acid solutions. rsc.org This indicates that in less acidic environments, the reaction with hydroxide ions (OH⁻), despite their low concentration, can be a more significant pathway than the acid-catalyzed or neutral water-catalyzed routes. The hydrolysis of amides is generally subject to catalysis by both acids and bases. viu.cakhanacademy.orgarkat-usa.org

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group attached to the aromatic ring of this compound is a key site for chemical modification, primarily through reduction or, under more specific conditions, direct substitution.

The conversion of an aromatic nitro group to an amino group is a fundamental and widely used reaction in organic synthesis. masterorganicchemistry.com This transformation can be achieved using a variety of reducing agents and conditions. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation : This is a clean and often high-yielding method. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comsciencemadness.org Catalytic hydrogenation is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal and Acid : A classic and robust method involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include tin (Sn) and concentrated hydrochloric acid (HCl), or iron (Fe) with acetic acid or HCl. masterorganicchemistry.comsciencemadness.orgchemistrystudent.com When acidic conditions are used, the resulting amine is protonated to form an ammonium (B1175870) salt, which is then neutralized by adding a base like sodium hydroxide (NaOH) to isolate the free amine. chemistrystudent.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups to amines, often with good chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com Zinc (Zn) metal in acidic conditions also serves as a mild reducing agent. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent(s) Conditions Notes
H₂ with Pd/C, Pt, or Ni Catalytic amount of metal A common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com
Sn and conc. HCl Heat under reflux The resulting amine is protonated and requires subsequent neutralization. chemistrystudent.com
Fe and HCl or Acetic Acid Acidic medium A widely used and cost-effective industrial method. masterorganicchemistry.comsciencemadness.org
SnCl₂ Mild conditions Offers good chemoselectivity, tolerating other functional groups. commonorganicchemistry.com

This table outlines several common laboratory methods for the reduction of aromatic nitro groups to primary amines.

While the nitro group is a powerful electron-withdrawing group that activates an aromatic ring for nucleophilic aromatic substitution (SNAr), it is not typically a good leaving group itself. wikipedia.orgbyjus.com The leaving group in SNAr reactions is more commonly a halide. wikipedia.orglibretexts.org

However, the direct displacement of a nitro group can occur under certain circumstances, particularly when the aromatic ring is highly electron-deficient. stackexchange.com The ability of the nitro group to act as a leaving group (as a nitrite (B80452) anion) is enhanced if the ring contains other strong electron-withdrawing substituents. nih.gov For example, the nitro group has been shown to be displaced by a fluoride nucleophile in methyl 3-nitropyridine-4-carboxylate and by carbon nucleophiles in certain nitroimidazole systems. stackexchange.comnih.gov Therefore, while not a common reaction for a substrate like this compound, the substitution of its nitro group could potentially be achieved under forcing conditions or with highly reactive nucleophiles, especially if the aromatic ring's electron density is sufficiently lowered. stackexchange.comnih.gov

Reactions at the Amide Linkage

The formation of the amide bond in this compound is a critical aspect of its synthesis, governed by fundamental principles of organic chemistry. The following subsections detail established mechanisms for its formation.

While the direct synthesis of this compound via ring-opening is not extensively documented in dedicated studies, this pathway remains a plausible synthetic strategy under certain conditions. In general, the formation of amides can be achieved through the aminolysis of cyclic esters, known as lactones. This reaction involves a nucleophilic attack by an amine on one of the carbonyl carbons of the ring structure, leading to the opening of the ring and the formation of a functionalized amide.

For a compound like this compound, a hypothetical precursor could be a lactone derived from a suitably substituted benzene ring. The reaction would proceed via the nucleophilic attack of methylamine (B109427) on the ester group within the ring. The process is analogous to other nucleophilic acyl substitutions, where the amine acts as the nucleophile to open the cyclic precursor, resulting in a linear amide product. The efficiency of such a reaction would depend on the stability of the lactone ring and the reaction conditions employed.

A more conventional and widely employed method for synthesizing this compound involves a two-step process starting from 3-nitrobenzoic acid. This method first activates the carboxylic acid by converting it into a more reactive acyl chloride, which then readily reacts with methylamine. youtube.comlibretexts.org

Activation of Carboxylic Acid: 3-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to form the intermediate 3-nitrobenzoyl chloride. nih.gov This step is crucial as acyl chlorides are significantly more electrophilic and susceptible to nucleophilic attack than their parent carboxylic acids.

Nucleophilic Acyl Substitution: The resulting 3-nitrobenzoyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, often a second equivalent of the amine or a non-nucleophilic base like pyridine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.

This pathway is a reliable method for amide synthesis due to the high reactivity of the acyl chloride intermediate. A study on the synthesis of a similar compound, N-(4-methylphenylsulfonyl)-3-nitrobenzamide, successfully utilized phosphorus oxychloride to facilitate the reaction between 3-nitrobenzoic acid and 4-methylbenzenesulfonamide, demonstrating the effectiveness of the in-situ formation of an acyl intermediate. nih.gov

Table 1: Reagents for Acyl Chloride Formation and Amidation
Reaction StepStarting MaterialReagentIntermediate/Product
Carboxylic Acid Activation3-Nitrobenzoic acidThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)3-Nitrobenzoyl chloride
Amidation3-Nitrobenzoyl chlorideMethylamine (CH₃NH₂)This compound

Kinetic Analysis of this compound Transformations

The study of reaction kinetics provides quantitative insight into reaction rates, mechanisms, and the factors that influence them. For the transformation of this compound, kinetic analysis focuses on determining the parameters that define the speed and energy profile of the reaction.

While specific experimental kinetic data for this compound transformations are not detailed in readily available literature, the methodology for their determination follows established principles of chemical kinetics. The rate constant (k) for a reaction, such as the amidation of 3-nitrobenzoyl chloride with methylamine, can be determined by monitoring the concentration of reactants or products over time using techniques like spectroscopy.

Once rate constants are measured at various temperatures, key activation parameters can be calculated to describe the reaction's energy profile.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur and can be determined from the Arrhenius equation, which relates the rate constant to temperature.

Pre-exponential Factor (A): This term in the Arrhenius equation relates to the frequency of collisions between reacting molecules in the correct orientation.

Enthalpy of Activation (ΔH‡): Represents the change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): Represents the change in disorder in going from reactants to the transition state.

These parameters are interconnected and provide a comprehensive picture of the reaction mechanism at the molecular level.

Table 2: Key Equations in Kinetic Analysis
ParameterGoverning EquationDescription
Rate Law (example)Rate = k[R-COCl][R'-NH₂]Relates reaction rate to reactant concentrations and the rate constant (k).
Arrhenius Equationk = A * exp(-Ea / RT)Relates the rate constant (k) to the pre-exponential factor (A), activation energy (Ea), and temperature (T).
Eyring Equationk = (κ * k_B * T / h) * exp(-ΔG‡ / RT)Relates the rate constant to the Gibbs free energy of activation (ΔG‡), which combines enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Biological and Pharmacological Research on N Methyl 3 Nitrobenzamide and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of N-methyl-3-nitrobenzamide have been investigated for their ability to inhibit specific enzymes, a key strategy in the development of therapeutic agents. These studies focus on understanding the molecular interactions that lead to the modulation of enzyme activity.

Interaction with Specific Enzymes (e.g., Cytochrome P450)

While direct studies on this compound's interaction with Cytochrome P450 (CYP) enzymes are not extensively detailed in the available literature, the potential for such interactions is significant. CYP enzymes are a family of isozymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes, particularly CYP3A4 which is involved in the metabolism of many orally administered drugs, can lead to significant drug-drug interactions. nih.gov Compounds can inhibit CYP enzymes by binding to the heme portion of the enzyme, which interferes with Phase I drug metabolism reactions like hydroxylation and dealkylation. nih.gov

In a different enzymatic context, a family of N-alkyl nitrobenzamides, which are structural analogs of this compound, have been identified as promising inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov DprE1 is an essential enzyme for Mycobacterium tuberculosis, making it a critical target for developing new antitubercular drugs. nih.gov

Competitive Inhibition Mechanisms and Binding Affinities

Research into related compounds suggests that they can act as competitive inhibitors. For instance, the NAMPT inhibitor STF-118804 functions by competitively inhibiting its target enzyme, which leads to apoptosis and cell cycle arrest. frontiersin.org

In the case of N-alkyl nitrobenzamides targeting the DprE1 enzyme, docking studies have been employed to understand their binding mechanisms. These studies indicate that the more active compounds fit into the DprE1 binding pocket in a manner very similar to known inhibitors. nih.gov This suggests a competitive inhibition mechanism where the nitrobenzamide derivatives occupy the active site of the enzyme, preventing the binding of its natural substrate. The binding affinity is influenced by factors such as the lipophilicity of the N-alkyl chain. nih.gov

Anticancer Activity Research

The potential of this compound derivatives as anticancer agents is an active area of research. These investigations explore their mechanisms of action, efficacy in preclinical models, and the relationship between their chemical structure and biological activity.

Mechanisms of Action (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)

Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by halting cell growth and inducing programmed cell death.

Inhibition of Cell Proliferation: A key mechanism is the inhibition of cancer cell proliferation. For example, in vivo studies on a subcutaneous cervix cancer xenograft model demonstrated that certain derivatives have powerful antiproliferative effects. researchgate.net Immunofluorescence staining for the Ki67 protein, a marker of proliferation, confirmed that these compounds effectively inhibit tumor cell proliferation. researchgate.net Similarly, the drug leflunomide (B1674699) has been shown to significantly reduce cell proliferation in neuroblastoma cells. cancer.gov

Induction of Apoptosis: The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. nih.gov NAMPT inhibitors have been found to induce cell death via apoptosis, as evidenced by the robust activation of caspases 3 and 7. frontiersin.org Other novel compounds have been shown to induce apoptosis in glioma cells by generating reactive oxygen species (ROS) and downregulating the PI3K/AKT/mTOR signaling pathway. nih.gov This selective induction of apoptosis in cancerous cells while sparing normal cells is a critical goal in cancer therapy. nih.gov In some cases, treatment with benzamide (B126) derivatives leads to extensive, dose-dependent necrosis in tumor tissue. researchgate.net

In Vitro and In Vivo Efficacy Studies

The anticancer potential of these compounds has been evaluated in both laboratory cell cultures (in vitro) and animal models (in vivo).

In Vitro Studies: Numerous studies have demonstrated the cytotoxicity of benzamide and nitro-group containing derivatives against a panel of human cancer cell lines. For instance, new imidazole-based N-phenylbenzamide derivatives showed IC₅₀ values between 7.5 and 11.1 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Another study on N-alkyl nitroimidazoles reported significant cytotoxic activity against breast (MDA-MB-231) and lung (A549) tumor cells, with LC₅₀ values as low as 16.7 µM. openmedicinalchemistryjournal.com

Compound TypeCell LineActivity (IC₅₀/LC₅₀)Reference
Imidazole-based N-phenylbenzamide (Derivative 4f)A549 (Lung)7.5 µM frontiersin.org
Imidazole-based N-phenylbenzamide (Derivative 4f)HeLa (Cervical)9.3 µM frontiersin.org
Imidazole-based N-phenylbenzamide (Derivative 4f)MCF-7 (Breast)8.9 µM frontiersin.org
N-alkyl nitroimidazolesMDA-MB-231 (Breast)~16.7 µM openmedicinalchemistryjournal.com
4-Methylbenzamide Derivative (Compound 7)K562 (Leukemia)2.27 µM nih.gov
4-Methylbenzamide Derivative (Compound 7)HL-60 (Leukemia)1.42 µM nih.gov

In Vivo Studies: The efficacy of these compounds has also been confirmed in animal models. In a mouse xenograft model of cervical cancer, treatment with a specific benzamide derivative led to a dose-independent tumor growth suppression, achieving an 80% reduction in tumor volume over 12 days. researchgate.net This level of antitumor efficacy was comparable to the established chemotherapy drug Cisplatin, but notably did not cause weight loss in the treated mice. researchgate.net Similarly, treatment with the NAMPT inhibitor STF-118804 was shown to block neuroblastoma tumor growth in mouse xenograft models. frontiersin.org

Compound/TreatmentCancer ModelKey FindingReference
Benzamide Derivative ("Molecule 3")Cervical Cancer Xenograft (Mice)80% tumor reduction in 12 days, comparable to Cisplatin. researchgate.net
STF-118804 (NAMPT Inhibitor)Neuroblastoma Xenograft (Mice)Significantly halted tumor growth. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. These studies analyze how modifications to the chemical structure affect biological activity.

Importance of the N-methyl Group: A common structural feature in several classes of antitumor agents is the N-methyl moiety. For many of these compounds, including triazines, triazenes, and formamides, the presence of the N-methyl group is critical for their anticancer activity. nih.gov Analogous molecules that lack a substituent on the nitrogen atom or have N-alkyl groups other than methyl are often inactive. nih.gov

Effect of N-Alkyl Chain Length: The length of the N-alkyl chain can significantly influence biological activity. In studies of N-alkyl nitroimidazoles, increasing the chain length from methyl to butyl decreased the antitumor activity against the A549 lung cancer cell line, though it did not have a considerable effect against the MDA-MB-231 breast cancer line. openmedicinalchemistryjournal.com For N-alkyl nitrobenzamides studied for antitubercular activity, derivatives with intermediate lipophilicities (related to chain length) showed the best results. nih.gov

Role of Ring Substituents: The type and position of substituents on the aromatic ring are also determinant factors for activity. For example, in a study of phenolic acid esters, the number of hydroxyl ring substituents was found to clearly rule the biological effect. uc.pt Specifically, propyl gallates (with three hydroxyl groups) showed a lower IC₅₀ value (higher cytotoxicity) against HeLa cells than the corresponding caffeates (with two hydroxyl groups). uc.pt Similarly, for nitrobenzamides, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be the most active against mycobacteria. nih.gov

Antimicrobial Activity Investigations

Derivatives of benzamide, including those with nitro group substitutions, have been a focal point of antimicrobial research. nanobioletters.comresearchgate.net These compounds have demonstrated a spectrum of activity against various microbial pathogens. nanobioletters.comresearchgate.net The inherent chemical properties of the nitro group, being strongly electron-withdrawing, can contribute to the biological activity of these molecules. encyclopedia.pub

Research into novel nitroimidazole compounds has demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli. nih.gov One study on newly synthesized nitroimidazole derivatives showed potent activity, with one compound exhibiting minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 1/2 µg/mL against S. aureus. nih.govresearchgate.net

In another study, synthesized benzamide derivatives showed notable activity against both Bacillus subtilis and E. coli. nanobioletters.com For instance, one compound displayed a zone of inhibition of 31 mm and an MIC value of 3.12 μg/mL against E. coli, while another showed a 24 mm zone of inhibition and a 3.12 μg/mL MIC value against the same pathogen. nanobioletters.com Similarly, against B. subtilis, these compounds exhibited zones of inhibition of 25 mm and 24 mm with MIC values of 6.25 μg/mL. nanobioletters.com

The following table summarizes the antibacterial activity of selected benzamide derivatives against common pathogens.

Compound/DerivativeBacteriumZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Nitroimidazole Derivative 8gS. aureusNot Reported12
Benzamide Derivative 5aE. coli313.12Not Reported
Benzamide Derivative 6bE. coli243.12Not Reported
Benzamide Derivative 5aB. subtilis256.25Not Reported
Benzamide Derivative 6cB. subtilis246.25Not Reported

Nitro-containing compounds, including derivatives of benzoic acid, have shown promising antifungal activity against various strains, including those of the genus Candida. nih.gov For example, methyl 3,5-dinitrobenzoate (B1224709) has been shown to inhibit the growth of Candida albicans strains with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. nih.gov Furthermore, novel benzamide derivatives incorporating a triazole moiety have exhibited good activity against several phytopathogenic fungi. nih.gov One such compound demonstrated superior efficacy against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL, which was more potent than the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov

The mechanisms of action for antifungal drugs are varied and target specific components of fungal cells. ebsco.com Common targets include the fungal cell membrane and cell wall. amazonaws.com

Cell Membrane Disruption : Many antifungals, like polyenes, bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of cellular contents and cell death. amazonaws.com Azoles, another class of antifungals, inhibit the synthesis of ergosterol, which disrupts membrane integrity and function. ebsco.comamazonaws.com

Cell Wall Synthesis Inhibition : Echinocandins work by inhibiting the enzyme (1→3)-β-D-glucan synthase, which is crucial for the synthesis of β-D-glucan, a major structural component of the fungal cell wall. wikipedia.org This disruption of the cell wall leads to osmotic instability and fungal cell lysis. wikipedia.org

While the specific mechanism for this compound is not detailed, the presence of the nitro group is a feature in some bioactive antifungal agents. nih.gov

Anti-inflammatory Properties of Related Benzamides

Benzamide derivatives have been recognized for their anti-inflammatory potential. nih.govmdpi.comresearchgate.net Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov For instance, metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov

The anti-inflammatory mechanism of some benzamides involves the inhibition of the transcription factor NF-kappaB. nih.gov NF-kappaB plays a crucial role in regulating the expression of genes involved in inflammation. nih.gov By inhibiting NF-kappaB, these compounds can suppress the inflammatory cascade. nih.govnih.gov For example, metoclopramide was found to inhibit NF-kappaB in HeLa cells at concentrations of 100-200 microM. nih.gov This inhibition of NF-kappaB is considered a primary mechanism for the anti-inflammatory and potential antitumor properties of these compounds. nih.gov

Potential as Therapeutic Agents and Drug Discovery Leads

The structural framework of benzamides is a common feature in many clinically relevant drugs, and their derivatives are actively being explored as leads for new therapeutic agents. nanobioletters.comresearchgate.netresearchgate.net

Benzamide derivatives have been investigated for their potential in treating a variety of conditions, including metabolic and neurodegenerative diseases. Certain benzamide derivatives have been described for their therapeutic utility in the treatment of diabetes and related conditions. google.com In the realm of hypertension, combination therapies that include angiotensin receptor blockers, calcium channel blockers, and diuretics are common. prnewswire.com The versatility of the benzamide structure makes it a candidate for modification and incorporation into novel antihypertensive agents.

Furthermore, compounds with a benzamide core are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. researchgate.net Some ampakine compounds containing a benzamide structure are known to improve learning and memory, suggesting a role in addressing cognitive impairment. researchgate.net

The immunomodulatory potential of benzamide derivatives has also attracted scientific interest. One benzamide derivative, AH0109, has shown potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import. nih.gov This suggests a potential application in managing immunodeficiency caused by viral infections.

In the context of autoimmune diseases, which are often driven by the inappropriate activation of T cells, new chemical compounds are being sought to modulate immune responses. scripps.edu Advanced chemical biology techniques have been used to map drug-binding sites on immune proteins, leading to the discovery of compounds that can suppress T cell activation. scripps.edu While not specifically naming this compound, this line of research opens avenues for developing novel benzamide-based therapies for autoimmune disorders such as lupus, rheumatoid arthritis, and multiple sclerosis. scripps.edu The overarching goal is to develop treatments that can selectively target the aberrant immune responses underlying these conditions. scripps.eduox.ac.uk

Applications of N Methyl 3 Nitrobenzamide in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The structural framework of N-methyl-3-nitrobenzamide serves as a foundational component for constructing more elaborate molecular architectures. Its defined stereochemistry and the presence of reactive sites allow chemists to incorporate the nitro-substituted phenyl-amide core into larger, more complex structures through sequential reactions.

The utility of nitrobenzamide derivatives is well-documented in the synthesis of pharmacologically active compounds. The nitro group can be readily converted into an amino group, which is a key functional group in a vast array of pharmaceuticals. This transformation is a common strategy for building substituted aniline (B41778) derivatives that are central to many drug scaffolds.

While direct applications of this compound are specific, the role of closely related analogues highlights its potential. For instance, the related compound N-methyl-4-(methylamino)-3-nitrobenzamide is a crucial intermediate in the synthesis of various drugs. google.com It is used to create triazole derivatives for treating conditions like diabetes and hypertension, as well as benzimidazole (B57391) analogues for autoimmune diseases and alopecia. google.com The synthesis of these complex molecules relies on the nitrobenzamide core as the starting framework.

Similarly, other nitro-aromatic compounds are fundamental in producing major pharmaceuticals. The synthesis of Lenalidomide, a drug used to treat myelodysplastic syndromes, involves a key intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione, which is built from a nitro-substituted benzoate (B1203000) precursor. google.com In these syntheses, the reduction of the nitro group to an amine is a critical step to form the final active molecule. google.comgoogle.com

Table 1: Examples of Nitro-Aromatic Precursors in Pharmaceutical Synthesis

Precursor Compound/Analogue Final Product Class Therapeutic Area Key Transformation
N-methyl-4-(methylamino)-3-nitrobenzamide google.com Triazole derivatives Diabetes, Hypertension Reduction of nitro group
N-methyl-4-(methylamino)-3-nitrobenzamide google.com Benzimidazole analogues Autoimmune diseases, Alopecia Reduction of nitro group
Methyl 2-bromomethyl-3-nitrobenzoate google.com Lenalidomide Myelodysplastic Syndromes Reduction of nitro group

While this compound possesses functional groups that make it a potentially useful building block for creating analogues of natural products, specific, documented examples of its use in the total synthesis of natural products are not prominent in scientific literature. Its value in this context remains theoretical, based on the known reactivity of its constituent parts for constructing complex molecular scaffolds.

Reagent in Diverse Organic Reactions

The chemical behavior of this compound is dictated by its primary functional groups: the nitro group and the N-methylamide group. These sites allow the molecule to participate in a variety of organic reactions.

The most significant reaction is the reduction of the nitro group to a primary amine (3-amino-N-methylbenzamide). This transformation unlocks a wide range of subsequent chemical modifications. The resulting aniline derivative can undergo diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring.

The amide group itself is generally stable, but it can influence the reactivity of the aromatic ring. Furthermore, the general class of nitrated amides can undergo specific reactions; for example, treatment with dehydrating agents can convert the amide into a nitrile. nih.gov The synthesis of the amide bond itself, often achieved through a method like the Schotten-Baumann reaction, involves reacting an amine with an acyl chloride, a fundamental process in organic synthesis. mdpi.com

Table 2: Reactivity of this compound

Functional Group Type of Reaction Product Functional Group Significance
Nitro Group (-NO₂) Catalytic Hydrogenation / Reduction Amino Group (-NH₂) Creates a versatile aniline derivative for further functionalization. google.comgoogle.com
Resulting Amino Group Diazotization followed by Sandmeyer Reaction Halogen, Cyano, etc. Allows for diverse substitution on the aromatic ring.

Synthesis of Specialty Chemicals with Unique Properties

The this compound structure can be incorporated into larger molecules to produce specialty chemicals. For example, related nitro-aromatic structures are used in the synthesis of dyes. The presence of the nitro group, an electron-withdrawing group, can significantly influence the electronic properties and, consequently, the color of a conjugated system. By serving as a precursor to an amino group, it facilitates the creation of azo dyes, a major class of synthetic colorants.

Development of Novel Functional Materials

The potential use of this compound in the development of novel functional materials is an area of research interest. Its rigid aromatic core and polar functional groups could be leveraged in the design of organic materials with specific electronic or optical properties. For instance, molecules containing nitro-aromatic moieties are explored in nonlinear optics and as components in charge-transfer complexes. However, specific applications of this compound itself in this field require further investigation.

Environmental Fate and Degradation Studies of N Methyl 3 Nitrobenzamide

Biodegradation Pathways of Nitroaromatic Compounds

While specific studies on the biodegradation of N-methyl-3-nitrobenzamide are not extensively documented, the metabolic fate of nitroaromatic compounds has been a subject of considerable research. Microorganisms have evolved diverse strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov

Microbial degradation of nitroaromatic compounds can proceed through several initial mechanisms, primarily categorized as either reductive or oxidative pathways. The specific pathway utilized by a microorganism depends on the compound's structure, the microbial species, and the prevailing environmental conditions (aerobic vs. anaerobic).

Reductive Pathways: Under anaerobic conditions, the most common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This process is catalyzed by nitroreductase enzymes. For a compound like this compound, this would lead to the formation of N-methyl-3-aminobenzamide. While this transformation reduces the toxicity associated with the nitro group, the resulting aromatic amines can be persistent and may require further degradation, often by different microbial communities. nih.gov Some anaerobic bacteria, such as Desulfovibrio and Clostridium species, are known to reduce nitroaromatics. nih.gov

Oxidative Pathways: In aerobic environments, bacteria have developed more direct ways to mineralize nitroaromatic compounds. These pathways typically involve the enzymatic removal of the nitro group as nitrite (B80452) (NO₂⁻), which can then be used as a nitrogen source by the microorganism. There are several strategies for this:

Dioxygenase Attack: Dioxygenase enzymes can incorporate two hydroxyl groups onto the aromatic ring, leading to the formation of a diol. This hydroxylation destabilizes the nitro group, causing its spontaneous elimination as nitrite. nih.gov

Monooxygenase Attack: Monooxygenases can hydroxylate the aromatic ring, which can also lead to the elimination of the nitro group. nih.gov

Reductive Ring Attack: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a hydride-Meisenheimer complex. Subsequent rearomatization eliminates the nitrite ion. nih.gov

For nitrobenzoates, a related class of compounds, degradation often begins with the reduction of the nitro group to a hydroxylamino group, followed by an enzymatic rearrangement (lyase) to form catechols or protocatechuate, which are then funneled into central metabolic pathways like the β-ketoadipate pathway for ring cleavage. nih.gov A similar pathway could be hypothesized for this compound.

Table 1: Key Microbial Degradation Mechanisms for Nitroaromatic Compounds
Pathway TypeKey Enzyme(s)Initial Transformation ProductTypical Environmental ConditionExample Intermediate for a Nitrobenzoate
ReductiveNitroreductaseAromatic AmineAnaerobicAminobenzoate
Oxidative (Dioxygenase)DioxygenaseCatechol/Protocatechuate + NitriteAerobicProtocatechuate
Oxidative (Monooxygenase)MonooxygenaseHydroxylated Ring + NitriteAerobic-
Reductive (Productive)Nitrobenzoate Reductase, LyaseHydroxylaminobenzoateAerobic4-Hydroxylaminobenzoate

The efficiency of microbial degradation of nitroaromatic compounds in the environment is controlled by a combination of physical, chemical, and biological factors.

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway. Aerobic pathways generally lead to complete mineralization (conversion to CO₂, H₂O, and biomass), whereas anaerobic pathways often result in the formation of potentially persistent amino-aromatic intermediates. nih.gov

Nutrient Availability: The presence of other carbon and nitrogen sources can affect degradation rates. Some microbes degrade nitroaromatics as a primary substrate, while others engage in co-metabolism, where the degradation occurs fortuitously in the presence of a primary growth substrate.

pH and Temperature: Microbial enzymatic activity is optimal within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down or halt biodegradation.

Compound Structure: The number and position of nitro groups, as well as the presence of other substituents (like the N-methylamide group in this compound), influence the compound's susceptibility to microbial attack. The electron-withdrawing nature of these groups generally increases recalcitrance. epa.govresearchgate.net

Bioavailability: The extent to which a compound is available to microorganisms is crucial. Factors like low water solubility and strong adsorption to soil organic matter can limit bioavailability and thus reduce the rate of biodegradation.

Photolytic and Hydrolytic Degradation in Aquatic and Terrestrial Environments

Beyond biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment.

Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. Studies on N-methyl-N-nitrobenzamides in aqueous sulfuric acid have shown that the compound can undergo both non-catalyzed and acid-catalyzed hydrolysis. rsc.org

In moderately acidic to neutral conditions (up to ~5 M H₂SO₄), a non-catalyzed pathway involving thermal rearrangement and expulsion of N₂O is observed. rsc.org

In strongly acidic conditions (>5 M H₂SO₄), the mechanism shifts to an acid-catalyzed pathway (Aac1) involving protonation of the substrate, followed by the rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. rsc.org

These studies indicate that the stability of this compound is pH-dependent, with hydrolysis being a relevant degradation pathway, particularly under acidic conditions that might be found in certain industrial effluents or contaminated soils. The products of hydrolysis would likely be 3-nitrobenzoic acid and methylamine (B109427).

Photolytic Degradation: Photolysis involves the degradation of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds can absorb light in the solar spectrum, which can lead to their transformation. While specific photolysis data for this compound is limited, the general mechanism for nitroaromatics often involves the excitation of the nitro group. This can lead to reactions such as the abstraction of hydrogen atoms from surrounding media (e.g., water or organic matter), resulting in reduction of the nitro group or other structural modifications. The presence of photosensitizers in natural waters, such as humic acids, can also accelerate the photolytic degradation of these compounds.

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or transformed. Due to the stability conferred by the nitro-aromatic structure, compounds like this compound are expected to be moderately to highly persistent. nih.govresearchgate.net

The ultimate environmental impact depends not only on the parent compound but also on its transformation products, which can sometimes be more mobile or toxic.

Table 2: Potential Transformation Products of this compound via Different Degradation Pathways
Degradation PathwayPotential Transformation Product(s)Notes
Anaerobic BiodegradationN-methyl-3-aminobenzamideResults from the reduction of the nitro group.
Aerobic Biodegradation3-carboxy-catechol, Nitrite (NO₂⁻)Hypothesized based on pathways for other nitrobenzoates.
Hydrolysis (Acidic)3-Nitrobenzoic acid, MethylamineResults from cleavage of the amide bond. rsc.org
Metabolism (Mammalian/In Vitro Analogue)N-(hydroxymethyl)-3-nitrobenzamideInferred from metabolism of non-nitro N-methylbenzamides. nih.gov

Based on known degradation pathways, key potential transformation products of this compound include:

N-methyl-3-aminobenzamide: The primary product of anaerobic microbial reduction.

3-Nitrobenzoic acid and Methylamine: Products of chemical hydrolysis. rsc.org

Hydroxylated Intermediates: Aerobic biodegradation could lead to hydroxylated versions of the parent compound or 3-nitrobenzoic acid prior to ring cleavage.

N-hydroxymethyl-3-nitrobenzamide: Studies on the metabolism of N-methylbenzamides (without the nitro group) in mice identified N-(hydroxymethyl) compounds as major metabolites. nih.gov It is plausible that a similar oxidative N-demethylation pathway could occur in some environmental microorganisms, leading to this intermediate.

The persistence of these products would then determine the long-term environmental signature of the initial contamination.

Methodologies for Monitoring Environmental Contamination

Effective monitoring is essential for assessing the extent of contamination and the progress of remediation efforts. Several analytical techniques are suitable for detecting and quantifying this compound and its degradation products in environmental matrices like water and soil.

The standard approach involves a multi-step process:

Sample Collection and Preparation: This includes collecting representative samples from the site.

Extraction: The target analytes are extracted from the sample matrix (e.g., water, soil) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For more rapid analysis, dispersive liquid-liquid microextraction (DLLME) has also been successfully used for nitroaromatic compounds in water. researchgate.net

Analysis and Quantification: The extracted analytes are then separated and quantified using chromatographic methods.

Commonly used analytical instrumentation includes:

High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) detector, as the aromatic ring and nitro group provide strong chromophores for UV absorption. This is a robust method for quantifying the parent compound and many of its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. Analytes are separated by the gas chromatograph and then identified and quantified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. It is particularly effective for identifying unknown transformation products. researchgate.netcdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it ideal for analyzing a wide range of polar and non-polar transformation products in complex environmental samples.

Future Research Directions and Emerging Paradigms for N Methyl 3 Nitrobenzamide

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To unlock the full potential of N-methyl-3-nitrobenzamide, a systematic investigation into its structure-activity relationship (SAR) is crucial. SAR studies correlate the specific structural features of a molecule with its biological activity. By synthesizing and testing a series of analogues, researchers can identify which parts of the this compound molecule are essential for its effects.

Quantitative structure-activity relationship (QSAR) studies take this a step further by using statistical methods to model the relationship between a compound's physicochemical properties and its biological activity. archivepp.com For instance, QSAR analyses have been successfully applied to other benzamide (B126) and nitroaromatic derivatives to predict their efficacy as inhibitors of photosynthetic electron transport or as antitubercular agents. nih.govresearchgate.netaimspress.com A 2D-QSAR model for 3-nitro-2,4,6-trihydroxybenzamide derivatives identified the presence of hydroxyl and nitro groups as the most relevant molecular properties for inhibitory activity. nih.gov Similarly, a study on nitrobenzene (B124822) derivatives found that electronic properties like hyperpolarizability were key descriptors for predicting toxicity. dergipark.org.tr

For this compound, future QSAR studies could build predictive models to design new analogues with potentially enhanced activities. These models would help in prioritizing which novel compounds to synthesize, thereby saving significant time and resources.

Table 1: Examples of QSAR Studies on Related Benzamide Derivatives

Compound Class Therapeutic/Activity Target Key Findings from QSAR Analysis
3-Nitro-2,4,6-trihydroxybenzamide Derivatives Photosynthetic Electron Transport Inhibitors The presence of hydroxy and nitro groups is a key determinant of inhibitory efficiency. nih.govresearchgate.net
Benzamidine Derivatives Antimalarial Agents A robust model was developed to predict inhibitory activity, aiding in the design of new compounds with increased potency. archivepp.com
Nitrofuran Analogues Antitubercular Agents The presence of a nitro-substituted furan (B31954) ring is essential for activity; the number of double bonds and certain fragments should be minimized for improved activity. aimspress.com
Nitrobenzene Derivatives Aquatic Toxicity Electronic properties, particularly second-order hyperpolarizability, were found to be the best descriptors for creating a predictive toxicology model. dergipark.org.tr

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These technologies can analyze vast datasets to identify promising new molecules, predict their properties, and optimize their structures. frontiersin.orgyoutube.com For this compound, AI and ML offer powerful tools to accelerate research and development. nih.gov

Specifically for this compound, ML algorithms could be employed to:

Predict the biological activity of virtual derivatives against various targets.

Estimate physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Design novel analogues with improved potency and selectivity by exploring a vast chemical space.

Exploration of Novel Biologically Active Derivatives with Enhanced Potency or Selectivity

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives. Research into related nitrobenzamides has shown that modifications to the chemical structure can lead to compounds with significant biological activity, including antimycobacterial and antitumor effects. researchgate.netmdpi.comnih.gov For example, studies on N-alkyl nitrobenzamides revealed that derivatives with intermediate lipophilicity exhibited potent antitubercular activity. mdpi.com Another study synthesized a series of novel benzamides that showed promising fungicidal and larvicidal activities. mdpi.com

Future research will likely focus on creating a library of this compound derivatives by modifying various parts of the molecule. This could involve:

Altering the substituent on the amide nitrogen.

Changing the position of the nitro group on the benzene (B151609) ring.

Introducing additional functional groups to the ring.

These new compounds would then be screened for a wide range of biological activities to identify leads with enhanced potency or selectivity for specific biological targets. The fact that a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, is used as an intermediate in the synthesis of various drugs suggests the therapeutic potential of this chemical class. google.com

Investigation of this compound in Nanomaterials and Drug Delivery Systems

Modern pharmacology often faces the challenge of delivering a drug to its target site in the body efficiently and with minimal side effects. Nanoencapsulation is a promising technology that involves enclosing bioactive compounds within nanoscale carriers. nih.govjbino.comebrary.net This approach can improve a compound's stability, solubility, and bioavailability, while also enabling targeted delivery to specific cells or tissues. researchgate.net

Although specific research into the nanoencapsulation of this compound is not yet available, this represents a significant area for future investigation. Various nanocarrier systems could be explored, including:

Liposomes: Vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

Polymeric Nanoparticles: Solid particles made from biodegradable polymers that allow for controlled and sustained release of the encapsulated drug. nih.gov

Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for improving the solubility of poorly soluble compounds.

By incorporating this compound into such nanomaterials, researchers could potentially enhance its therapeutic efficacy and open up new avenues for its application. For instance, nanoparticle-containing membranes have been shown to be effective in the catalytic reduction of other nitroaromatic compounds. nih.gov

Sustainable Synthesis and Catalytic Approaches for this compound Production

The chemical industry is increasingly moving towards "green chemistry" principles, which aim to make chemical processes more environmentally friendly and efficient. chemistryviews.org Traditional methods for synthesizing amides often rely on coupling reagents that are used in stoichiometric amounts, leading to significant chemical waste.

Future research on the production of this compound will focus on developing sustainable and catalytic methods. sciepub.com Catalytic approaches use small amounts of a catalyst to facilitate the reaction, which can be regenerated and reused, thus minimizing waste. nih.gov Promising green synthesis strategies include:

Direct Amidation: Catalytic methods that allow the direct reaction of a carboxylic acid (3-nitrobenzoic acid) and an amine (methylamine), often using catalysts like boric acid. researchgate.net

Enzymatic Synthesis: Using enzymes, such as lipase, as biocatalysts to form the amide bond under mild conditions. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the reaction, often reducing reaction times and energy consumption. nih.gov

Developing such methods would not only reduce the environmental impact of producing this compound but could also lower production costs.

Comprehensive Toxicological and Ecotoxicological Profiling

A thorough understanding of a chemical's safety profile is paramount before it can be considered for widespread application. For this compound, a comprehensive toxicological and ecotoxicological assessment is a critical area for future research. While data on the parent compound, benzamide, suggests potential for irritation, specific data for the N-methyl-3-nitro derivative is scarce. nj.gov

The presence of the nitroaromatic group warrants particular attention, as this class of compounds is known to have potential environmental and health risks. researchgate.net Some nitroaromatic compounds are known to be toxic and mutagenic. Therefore, future studies must rigorously evaluate:

Human Toxicology: Including acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Studies on related substituted benzamides used as neuroleptics indicate potential for psychotropic and neurotoxic effects in cases of overdose. nih.govnih.gov

Ecotoxicology: Assessing the compound's persistence, bioaccumulation, and toxicity in the environment, including its effects on aquatic life and soil microorganisms.

This data is essential for conducting a full risk assessment and ensuring the safe handling and potential use of this compound.

Table 2: Summary of Ecotoxicological Concerns for Nitroaromatic Compounds

Ecotoxicological Parameter General Findings for Nitroaromatic Compounds
Persistence Some nitroaromatic compounds can persist in soil and water.
Transformation Primary transformation mechanisms include photolysis and microbial degradation, though complete mineralization can be slow.
Aquatic Toxicity Many nitroaromatics are moderately to highly toxic to freshwater organisms like fish and invertebrates.
Soil Mobility Adsorption to soil can be moderate, indicating a potential for leaching into groundwater.

Integration with Systems Biology for Deeper Mechanistic Understanding

Systems biology offers a holistic approach to understanding how a compound affects biological systems. nih.gov Instead of focusing on a single molecular target, systems biology investigates the complex network of interactions within a cell or organism. frontiersin.orgresearchgate.net It integrates data from various "-omics" fields (genomics, proteomics, metabolomics) to build comprehensive models of biological processes. springernature.com

Applying a systems biology approach to this compound could provide profound insights into its mechanism of action. nih.gov By observing how the compound perturbs cellular networks, researchers could:

Identify its primary and secondary biological targets.

Uncover potential off-target effects that might lead to side effects.

Elucidate the downstream pathways affected by the compound.

Discover novel therapeutic applications by identifying unexpected network effects.

This systems-level understanding is crucial for the rational design of second-generation derivatives and for developing a complete picture of the compound's biological impact. nih.gov

Q & A

How can the crystal structure of N-methyl-3-nitrobenzamide be determined experimentally, and what computational methods validate these findings?

Answer:
The crystal structure of this compound can be resolved using single-crystal X-ray diffraction (XRD) . Experimental data collection involves mounting a high-quality crystal on a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) and solving the structure via programs like SHELXL for refinement . Computational validation employs density functional theory (DFT) with basis sets like 6-31G(d) to optimize molecular geometry and compare bond lengths/angles with XRD data. Discrepancies >0.02 Å in bond lengths or >2° in angles warrant re-examination of experimental conditions or computational parameters .

What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?

Answer:
Conflicts in <sup>1</sup>H/<sup>13</sup>C NMR data (e.g., unexpected splitting or shifts) require:

  • Solvent effects : Simulate NMR using polarizable continuum models (PCM) to account for solvent polarity .
  • Conformational analysis : Use DFT to map energy profiles and identify dominant conformers influencing spectra .
  • Experimental replication : Ensure purity via HPLC and compare with analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ).
    For example, this compound’s aromatic proton shifts (~δ 8.1–8.5 ppm) may conflict with predictions due to nitro group electron-withdrawing effects; adjusting DFT functional (e.g., B3LYP-D3) improves accuracy .

What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Answer:
A validated two-step synthesis involves:

Nitration : React 3-methylbenzamide with HNO3/H2SO4 at 0–5°C to introduce the nitro group .

Methylation : Use methyl iodide (CH3I) in DMF with K2CO3 as base at 60°C for 12 hours .
Critical parameters :

  • Stoichiometric excess of CH3I (1.2 eq.) minimizes byproducts.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Yield typically ranges 65–75% .

How do electron-withdrawing groups (e.g., nitro) influence the reactivity of N-methylbenzamide derivatives in further modifications?

Answer:
The nitro group at the meta position enhances electrophilicity, enabling:

  • Nucleophilic aromatic substitution : React with amines (e.g., aniline) in DMSO at 120°C to form N-aryl derivatives .
  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to NH2, useful for generating bioactive intermediates .
    However, steric hindrance from the methyl group on the amide nitrogen may slow reactions. Kinetic studies using LC-MS can optimize conditions .

Which advanced spectroscopic techniques characterize the electronic environment of the nitro group in this compound?

Answer:

  • FT-IR : The asymmetric NO2 stretch (~1530 cm<sup>−1</sup>) and symmetric stretch (~1350 cm<sup>−1</sup>) indicate conjugation with the benzamide ring .
  • UV-Vis : π→π* transitions (λmax ~270 nm) and n→π* (~320 nm) correlate with nitro’s electron-withdrawing effect .
  • Solid-state NMR : <sup>15</sup>N NMR reveals nitro group polarization; shifts around δ −50 ppm (referenced to NH3) confirm resonance stabilization .

How do Hirshfeld surface analysis and DFT elucidate intermolecular interactions in this compound crystals?

Answer:

  • Hirshfeld surfaces quantify interaction types:
    • C–H···O (nitro-to-amide): ~25% of total contacts, stabilizing layered packing .
    • π–π stacking : Aromatic ring interactions (~15%) contribute to lattice energy .
  • DFT-derived electrostatic potential maps highlight regions of negative charge (nitro O atoms) driving hydrogen bonding. Mercury CSD software visualizes these motifs and compares them to similar structures (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide ).

What methodologies assess the thermal stability and decomposition pathways of this compound?

Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C, with mass loss stages corresponding to nitro group elimination (NO2) followed by amide breakdown .
  • Differential scanning calorimetry (DSC) : Endothermic peaks at 169.9°C (melting) and exothermic events >250°C (decomposition) .
  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile fragments (e.g., methyl isocyanate) during pyrolysis .

How can this compound serve as a precursor in medicinal chemistry research?

Answer:

  • Pharmacophore development : The nitro group enhances binding to enzymes like COX-2 (IC50 ~5 µM in analogs) .
  • Pro-drug synthesis : Reduction to the amine enables conjugation with targeting moieties (e.g., folate receptors) .
  • Structure-activity relationship (SAR) : Modifying the methyl group (e.g., replacing with ethyl) alters lipophilicity (logP changes from 1.8 to 2.3) and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.